molecular formula C15H18ClFN2O3 B2818709 Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1323542-27-3

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2818709
CAS No.: 1323542-27-3
M. Wt: 328.77
InChI Key: IHHJUTJCLWYFIE-UHFFFAOYSA-N
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Description

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzamide moiety, and ester functionality. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

  • Formation of the Benzamide Moiety: : The initial step involves the reaction of 2-chloro-6-fluorobenzoic acid with thionyl chloride to form 2-chloro-6-fluorobenzoyl chloride. This intermediate is then reacted with methylamine to yield 2-chloro-6-fluorobenzamide.

  • Piperidine Derivative Formation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as methyl chloroformate, to form methyl piperidine-1-carboxylate.

  • Coupling Reaction: : Finally, the benzamide and piperidine derivatives are coupled using a base such as triethylamine in an appropriate solvent like dichloromethane to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of related compounds.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzamide moiety may facilitate binding to these targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-chloro-6-fluorobenzamido)methyl)piperidine-1-carboxylate: can be compared with other piperidine derivatives such as:

Uniqueness

  • Structural Features : The presence of both chloro and fluoro substituents on the benzamide moiety makes it unique compared to other piperidine derivatives.
  • Biological Activity : Its specific substitution pattern may confer unique biological activities, making it a valuable compound for drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 4-[[(2-chloro-6-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O3/c1-22-15(21)19-7-5-10(6-8-19)9-18-14(20)13-11(16)3-2-4-12(13)17/h2-4,10H,5-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHJUTJCLWYFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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